4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Overview
Description
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid core, a sulfonamide group, and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of 2,6-dimethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Derivative: The intermediate sulfonamide is then coupled with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds.
Scientific Research Applications
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also play a role in binding to specific proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid: This compound features a similar benzoic acid core with additional functional groups that may confer different chemical and biological properties.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities with 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(2,6-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZKZITLHCATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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